2,2'-Diethyl-3,3'-bioxolane

Description

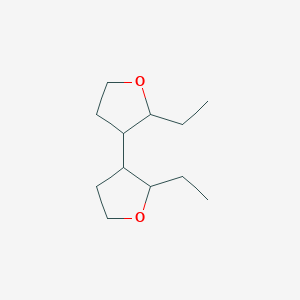

Structure

3D Structure

Properties

CAS No. |

138610-20-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-ethyl-3-(2-ethyloxolan-3-yl)oxolane |

InChI |

InChI=1S/C12H22O2/c1-3-11-9(5-7-13-11)10-6-8-14-12(10)4-2/h9-12H,3-8H2,1-2H3 |

InChI Key |

HDMDLLAZZXNSSX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CCO1)C2CCOC2CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Diethyl-3,3'-bioxolane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis and detailed characterization workflow for the novel heterocyclic compound, 2,2'-Diethyl-3,3'-bioxolane (CAS No. 138610-20-5). Due to the limited availability of specific literature for this molecule, this document provides a comprehensive, hypothetical framework based on established principles of organic synthesis and analytical chemistry. It is intended to serve as a foundational resource for researchers interested in the preparation and evaluation of this and similar bioxolane structures. The guide includes a speculative synthetic protocol, detailed characterization methodologies, and representative data presented in a structured format for clarity and comparative analysis.

Introduction

This compound is a unique heterocyclic compound featuring two interconnected oxolane (tetrahydrofuran) rings, each substituted with an ethyl group at the 2-position. The connectivity at the 3 and 3' positions suggests potential for stereoisomerism, which could impart distinct physicochemical and biological properties. While specific applications for this compound are not yet documented, the bioxolane scaffold is of interest in medicinal chemistry due to its presence in some natural products and its potential to act as a chiral ligand or a core structure for novel therapeutic agents. This guide provides a theoretical pathway for its synthesis and a robust strategy for its structural confirmation and purity assessment.

Proposed Synthesis of this compound

A plausible synthetic route to this compound could involve the reductive coupling of a suitable precursor, such as 2-ethyl-3-oxotetrahydrofuran, or the cyclization of a di-epoxyalkane. A proposed two-step synthesis starting from readily available diethyl 2,3-diethylsuccinate is presented below.

Experimental Protocol: A Proposed Synthesis

Step 1: Reduction of Diethyl 2,3-diethylsuccinate to 2,3-Diethylbutane-1,4-diol

-

To a stirred solution of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of diethyl 2,3-diethylsuccinate in anhydrous diethyl ether dropwise at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash thoroughly with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-Diethylbutane-1,4-diol.

-

Purify the diol by vacuum distillation or column chromatography.

Step 2: Double Intramolecular Cyclization to form this compound

-

Dissolve the purified 2,3-Diethylbutane-1,4-diol in a suitable solvent such as dichloromethane or chloroform.

-

Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (PTSA) or sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the formation of the bioxolane by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a mixture of diastereomers.

Caption: Proposed synthetic pathway for this compound.

Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the oxolane rings. The complexity of the spectrum in the ring region will depend on the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum should reveal the number of unique carbon environments. Signals for the ethyl groups and the carbons of the bioxolane core are expected.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to definitively assign the proton and carbon signals and to confirm the connectivity between the two oxolane rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This technique will be used to determine the exact mass of the molecule, which should correspond to the molecular formula C₁₂H₂₂O₂.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the purity of the sample and to identify potential isomers based on their retention times and fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show strong C-O stretching vibrations characteristic of the ether linkages in the oxolane rings, as well as C-H stretching and bending vibrations for the alkyl groups.

Data Presentation

The following tables summarize the expected and known quantitative data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight | 198.30 g/mol | Calculated |

| Exact Mass | 198.161979940 | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~0.9 (t, 6H, -CH₂CH₃ ), δ ~1.5 (q, 4H, -CH₂ CH₃), δ ~1.8-2.2 (m, 4H, ring CH₂), δ ~3.5-4.0 (m, 6H, ring CH and CH-O) |

| ¹³C NMR (CDCl₃) | δ ~10-15 (-CH₂CH₃ ), δ ~25-30 (-CH₂ CH₃), δ ~30-40 (ring CH₂), δ ~70-85 (ring CH and CH-O) |

| IR (neat) | ~2850-3000 cm⁻¹ (C-H stretch), ~1050-1150 cm⁻¹ (C-O stretch) |

| HRMS (ESI+) | m/z calculated for [M+H]⁺: 199.1693; found: [Expected Value ± 5 ppm] |

Experimental and Analytical Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process.

Caption: General workflow for synthesis and characterization.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route leverages common and reliable organic transformations. The detailed characterization plan, employing a suite of modern analytical techniques, will be essential for unequivocally confirming the structure and purity of this novel compound. This document serves as a valuable starting point for researchers aiming to explore the chemistry and potential applications of this compound and its derivatives. Further experimental work is required to validate the proposed methodologies and to investigate the biological activities and signaling pathways associated with this intriguing molecule.

References

2,2'-Diethyl-3,3'-bioxolane: A Review of Available Technical Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide consolidates the currently available public information on the physical and chemical properties of 2,2'-Diethyl-3,3'-bioxolane. Despite a comprehensive search of scientific databases and chemical supplier information, it is important to note that detailed experimental data for this compound is limited. This document presents the available information to serve as a foundational reference for researchers and professionals in the field of drug development and chemical synthesis.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 138610-20-5 | [1] |

| Molecular Formula | C12H22O2 | [1] |

| Canonical SMILES | CCC1C(CCO1)C2CCOC2CC | [1] |

| DSSTox Substance ID | DTXSID00579867 | [1] |

Computed Physicochemical Properties

The following table summarizes the computed, rather than experimentally determined, physicochemical properties of this compound. These values are algorithmically generated and should be used as estimations.

| Property | Value | Source |

| Molecular Weight | 198.31 g/mol | Calculated |

| Exact Mass | 198.161979940 | [1] |

| XLogP3 | 2.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Heavy Atom Count | 14 | [1] |

| Complexity | 161 | [1] |

Experimental Data

A thorough search for experimentally determined physical and chemical properties of this compound yielded no specific data for the following parameters:

-

Boiling Point

-

Melting Point

-

Solubility

-

Spectroscopic Data (NMR, Mass Spectrometry, IR)

Experimental Protocols

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity of this compound or its involvement in any signaling pathways. Therefore, the creation of diagrams for signaling pathways, as requested, is not possible at this time.

Conclusion and Data Gaps

The information available for this compound is sparse and primarily consists of its basic chemical identifiers and computed properties. A significant gap in knowledge exists regarding its experimental physical properties, spectroscopic characterization, and biological function. Researchers interested in this compound would likely need to perform de novo synthesis and characterization to obtain the necessary data for further investigation and application in drug development or other scientific pursuits. The lack of available data prevents the creation of detailed experimental workflows or the visualization of its interactions in biological systems.

References

In-Depth Technical Guide: 2,2'-Diethyl-3,3'-bioxolane Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and stereoisomeric possibilities of 2,2'-Diethyl-3,3'-bioxolane. While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical basis for its stereochemistry and presents generalized, yet detailed, experimental protocols for its synthesis and stereoisomer separation based on established methodologies for analogous chiral molecules. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure

The structure of this compound consists of two oxolane (tetrahydrofuran) rings linked by a single covalent bond between the C3 and C3' positions. Each oxolane ring is further substituted with a diethyl group at the C2 and C2' positions, respectively. The canonical SMILES representation of this molecule is CCC1C(CCO1)C2CCOC2CC.[1]

The key structural feature of this compound is the presence of four chiral centers:

-

C2 and C2': The carbon atoms where the diethyl groups are attached.

-

C3 and C3': The carbon atoms forming the bond between the two oxolane rings.

The presence of these four stereocenters gives rise to a total of 2^4 = 16 possible stereoisomers. These stereoisomers can be categorized into enantiomeric pairs and diastereomers.

Stereoisomers

The sixteen stereoisomers of this compound can be systematically named based on the (R/S) configuration at each of the four chiral centers (C2, C3, C2', C3'). The relationships between these stereoisomers are complex, involving enantiomeric (non-superimposable mirror images) and diastereomeric (stereoisomers that are not mirror images) pairs.

Diagram of Stereoisomeric Relationships

Physicochemical Properties of Stereoisomers (Theoretical)

| Property | Enantiomers (e.g., (2R,3R,2'R,3'R) vs. (2S,3S,2'S,3'S)) | Diastereomers (e.g., (2R,3R,2'R,3'R) vs. (2R,3S,2'R,3'R)) |

| Melting Point | Identical | Different |

| Boiling Point | Identical | Different |

| Solubility (in achiral solvents) | Identical | Different |

| Density | Identical | Different |

| Refractive Index | Identical | Different |

| Optical Rotation | Equal in magnitude, opposite in sign | Unrelated |

| NMR Spectra (in achiral solvents) | Identical | Different |

| Chromatographic Retention (on achiral stationary phases) | Identical | Different |

| Chromatographic Retention (on chiral stationary phases) | Different | Different |

Experimental Protocols (Generalized)

The following sections detail generalized experimental protocols for the synthesis and separation of the stereoisomers of this compound, based on established methods for similar chiral molecules.

Synthesis

A plausible synthetic route to a racemic mixture of this compound could involve the reductive coupling of a suitable 2-ethyl-3-halofuran precursor. Stereoselective synthesis would require the use of chiral catalysts or auxiliaries.

Generalized Protocol for Racemic Synthesis:

-

Preparation of Precursor: Synthesize 2-ethyl-3-bromotetrahydrofuran from a suitable starting material, such as 2-ethyltetrahydrofuran, via a radical bromination reaction.

-

Reductive Coupling:

-

Dissolve the 2-ethyl-3-bromotetrahydrofuran precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon).

-

Cool the reaction mixture to -78 °C.

-

Add a strong reducing agent, such as a lithium-naphthalene suspension or a low-valent titanium reagent, dropwise to the solution.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield a mixture of diastereomers of this compound.

-

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a critical step. Diastereomers can be separated by standard chromatographic techniques, while the resolution of enantiomers requires a chiral environment.

Protocol for Diastereomer Separation:

-

Column Chromatography:

-

Prepare a silica gel column with a suitable solvent system (e.g., a hexane/ethyl acetate gradient).

-

Load the crude mixture of diastereomers onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Analyze the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and combine fractions containing the pure diastereomers.

-

Protocol for Enantiomer Resolution (Chiral HPLC):

-

Column Selection: Choose a suitable chiral stationary phase (CSP). For a molecule like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

-

Mobile Phase Optimization:

-

Begin with a standard mobile phase for the chosen column (e.g., a mixture of n-hexane and isopropanol for normal-phase chromatography).

-

Inject a small amount of the purified diastereomer (which is a racemic mixture of two enantiomers) onto the column.

-

Optimize the mobile phase composition to achieve baseline separation of the enantiomeric peaks. This may involve adjusting the ratio of the solvents and the addition of small amounts of additives.

-

-

Preparative Separation:

-

Once analytical separation is achieved, scale up the separation to a preparative or semi-preparative HPLC system.

-

Inject larger quantities of the racemic mixture and collect the fractions corresponding to each enantiomer.

-

Analyze the purity of the collected enantiomers using analytical chiral HPLC.

-

Logical Workflow for Synthesis and Separation

The following diagram illustrates the logical workflow from synthesis to the isolation of pure stereoisomers.

Synthesis and Separation Workflow

Conclusion

This technical guide has provided a detailed theoretical framework for the structure and stereoisomers of this compound. While specific experimental data for this molecule remains to be published, the generalized protocols for synthesis and separation presented here offer a solid starting point for researchers. The complexity of its stereochemistry underscores the importance of careful experimental design and advanced analytical techniques for the isolation and characterization of its individual stereoisomers, which is a critical step in the development of new chemical entities for pharmaceutical and other applications.

References

An In-depth Technical Guide to the Discovery and History of Chiral Bioxolanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and applications of chiral bioxolanes, with a primary focus on C₂-symmetric 2,2'-bioxolanes. These structures have emerged as significant chiral ligands and synthons in asymmetric synthesis, finding applications in the development of novel therapeutic agents. This document details the historical context of their development, key synthetic methodologies, and their role in medicinal chemistry. Experimental protocols for their synthesis and characterization are provided, along with a summary of relevant quantitative data. Furthermore, this guide illustrates the logical workflow for the application of chiral bioxolanes in asymmetric catalysis and their potential interaction with signaling pathways.

Introduction: The Emergence of Chiral Bioxolanes

The field of asymmetric synthesis has been profoundly impacted by the development of chiral ligands that can effectively induce enantioselectivity in chemical transformations. Among these, ligands possessing C₂-symmetry have proven to be particularly effective. The term "chiral bioxolane" in the context of this guide refers to enantiomerically pure molecules containing two oxolane (tetrahydrofuran) rings. A prominent and well-studied class within this family are the C₂-symmetric 2,2'-bioxolanes.

The development of chiral bioxolanes is historically intertwined with the broader history of chiral ligand synthesis, particularly the success of bis(oxazoline) (BOX) ligands. The first use of oxazoline ligands in asymmetric catalysis was reported in 1984, and the first PyBOX ligands were synthesized in 1989.[1] The subsequent success of these nitrogen-containing heterocycles spurred interest in related oxygen-containing analogs. While a definitive singular "discovery" of chiral bioxolanes is not documented as a single event, their emergence can be traced through the evolution of synthetic methodologies aimed at creating novel chiral environments for catalysis.

The core structure of a 2,2'-bioxolane offers a unique stereochemical environment. The two oxolane rings create a defined chiral pocket that can coordinate with a metal center and influence the facial selectivity of a substrate's approach, leading to high levels of enantioselectivity in a variety of reactions. Their application as chiral auxiliaries and in the synthesis of natural products has further solidified their importance in organic chemistry.[2][3]

Key Synthetic Methodologies

The synthesis of chiral bioxolanes relies on the principles of asymmetric synthesis, often employing starting materials from the chiral pool or utilizing enantioselective reactions.

Synthesis from Chiral Diols

One of the most common approaches to synthesizing chiral 2,2'-bioxolanes involves the use of enantiomerically pure 1,4-diols. A generalized workflow for this process is outlined below.

References

Spectroscopic Data of 2,2'-Diethyl-3,3'-bioxolane: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2,2'-Diethyl-3,3'-bioxolane. Due to the absence of published experimental data for this specific compound, this document utilizes data from the structural analog, 2,2-dimethyl-1,3-dioxolane, to illustrate the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring these spectra are provided, along with a logical workflow for the spectroscopic analysis of novel compounds of this class.

Introduction

This compound is a cyclic ether with the molecular formula C12H22O2. Accurate structural elucidation and characterization are paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental to this process. This guide outlines the expected spectral features of this compound and provides standardized protocols for data acquisition.

Predicted Spectroscopic Data

While experimental spectra for this compound are not publicly available, the following sections detail the expected spectral characteristics based on the known properties of similar cyclic ethers and illustrative data from the analogous compound, 2,2-dimethyl-1,3-dioxolane.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group protons (a quartet and a triplet) and the protons of the bioxolane rings. Protons on carbons adjacent to the ether oxygen are anticipated to appear in the downfield region, typically between 3.4 and 4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Carbons bonded to the ether oxygen are expected to resonate in the 50-80 ppm range.

Table 1: Illustrative NMR Data for the Analogous Compound 2,2-dimethyl-1,3-dioxolane [1]

| ¹H NMR | Chemical Shift (ppm) |

| ¹³C NMR | Chemical Shift (ppm) |

Note: This data is for 2,2-dimethyl-1,3-dioxolane and serves as an example.

IR spectroscopy is used to identify the functional groups present in a molecule. The key feature for an ether is the C-O single bond stretch.

Table 2: Predicted IR Absorption for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C-O Stretch | 1050 - 1150 |

| C-H Stretch (sp³) | 2850 - 3000 |

The absence of strong absorptions in the regions of 1700 cm⁻¹ (C=O) and 3200-3600 cm⁻¹ (O-H) would further support the ether functionality.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 198.34 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 198.

Table 3: Illustrative Mass Spectrometry Data for the Analogous Compound 2,2-dimethyl-1,3-dioxolane [2]

| m/z | Interpretation |

| 102 | Molecular Ion (M⁺) |

| 87 | [M - CH₃]⁺ |

Note: This data is for 2,2-dimethyl-1,3-dioxolane and serves as an example of expected fragmentation.

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for small organic molecules like this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to at least 1-2 seconds to allow for full magnetization recovery.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

A 30° pulse angle and a relaxation delay of 2 seconds are typically sufficient for qualitative spectra.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

-

Sample Preparation (for liquid samples):

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid cell of a known path length.

-

-

Background Spectrum: Acquire a background spectrum of the salt plates or the solvent-filled cell. This will be subtracted from the sample spectrum to remove atmospheric and solvent absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum. Identify and label the significant absorption peaks.

-

Sample Introduction: Introduce a small amount of the volatile sample (typically in a dilute solution of a volatile solvent like methanol or dichloromethane) into the mass spectrometer. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.[3][4][5][6]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information.[5]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound such as this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for this compound. By utilizing data from analogous structures and presenting standardized experimental protocols, this document serves as a valuable resource for researchers involved in the synthesis and characterization of novel organic compounds. The outlined workflow provides a systematic approach to structural elucidation, ensuring accurate and reliable results.

References

- 1. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) 1H NMR spectrum [chemicalbook.com]

- 2. 2,2-DIMETHYL-1,3-DIOXOLANE(2916-31-6) MS [m.chemicalbook.com]

- 3. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 4. bitesizebio.com [bitesizebio.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Solubility and Stability of 2,2'-Diethyl-3,3'-bioxolane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, specific experimental data on the solubility and stability of 2,2'-Diethyl-3,3'-bioxolane is not publicly available in scientific literature or chemical databases. This guide therefore provides a comprehensive framework of recommended experimental protocols and theoretical considerations for determining these critical physicochemical properties. The tables presented are templates for data organization, and the discussions are based on the general chemical principles of analogous structures, such as substituted dioxolanes.

Executive Summary

This technical guide outlines a systematic approach to characterizing the aqueous and organic solubility, as well as the chemical stability, of the novel compound this compound. Understanding these parameters is fundamental for its potential application in drug development and other scientific research, influencing formulation, storage, and biological activity. This document details proposed experimental methodologies for solubility determination and stability assessment through forced degradation studies, in line with established pharmaceutical industry practices.

Predicted Physicochemical Properties

Based on its chemical structure, this compound is a cyclic acetal. The presence of two ether-like oxygen atoms suggests it can act as a hydrogen bond acceptor. The diethyl substitutions contribute to its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C12H22O2 | Based on chemical structure. |

| Molecular Weight | 198.30 g/mol | Calculated from the molecular formula. |

| XLogP3 | ~2.6 | An estimated measure of lipophilicity; suggests moderate solubility in non-polar solvents. |

| Hydrogen Bond Donor Count | 0 | No hydrogen atoms are bonded to electronegative atoms like oxygen. |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms in the bioxolane rings can accept hydrogen bonds. |

| Predicted Aqueous Solubility | Low to moderate | The presence of the ether oxygens may impart some water solubility, but the diethyl groups and overall hydrocarbon character suggest it will be limited. |

| Predicted Organic Solvent Solubility | High | Expected to be soluble in common organic solvents like ethanol, methanol, acetone, and dichloromethane due to its organic nature. |

Solubility Determination: Experimental Protocols

A thorough understanding of solubility in various media is crucial for formulation development and in vitro/in vivo testing.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the saturation concentration of the compound in a solvent at equilibrium. The shake-flask method is the gold standard.

Experimental Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the solution.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant, filter it to remove any remaining solid particles, and dilute as necessary.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.

Table 2: Template for Thermodynamic Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | ||

| Purified Water | 37 | ||

| PBS (pH 5.0) | 37 | ||

| PBS (pH 7.4) | 37 | ||

| Ethanol | 25 | ||

| Propylene Glycol | 25 | ||

| Acetone | 25 |

Kinetic Solubility Determination

This high-throughput method is useful for early-stage discovery to quickly assess the solubility of a compound from a concentrated stock solution.

Experimental Protocol:

-

Stock Solution: Prepare a concentrated stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).

-

Serial Dilution: Add the stock solution to an aqueous buffer in a microplate, creating a range of concentrations.

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.

Caption: Workflow for Kinetic Solubility Determination.

Stability Assessment: Experimental Protocols

Forced degradation studies are conducted to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods and determining appropriate storage conditions.

Development of a Stability-Indicating Analytical Method

A robust analytical method, typically HPLC, is required to separate the parent compound from any degradation products.

Method Development Workflow:

-

Initial Method: Develop a reversed-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or ammonium acetate).

-

Forced Degradation: Subject samples of this compound to stress conditions (see section 4.2).

-

Method Optimization: Analyze the stressed samples. If degradation products co-elute with the parent peak or each other, optimize the mobile phase composition, gradient, column chemistry, and detector wavelength to achieve adequate separation.

-

Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.

Caption: Workflow for Stability-Indicating Method Development.

Forced Degradation Studies

These studies expose this compound to harsh conditions to accelerate its degradation.

Experimental Protocols:

-

Acidic and Basic Hydrolysis:

-

Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, 0.1 M NaOH).

-

Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize them, and analyze using the stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature for a defined period.

-

Analyze samples at various time points.

-

-

Thermal Degradation:

-

Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.

-

Analyze samples at various time points.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guidelines.

-

Maintain a dark control sample to differentiate between light-induced and thermal degradation.

-

Analyze the samples after a defined exposure period.

-

Table 3: Template for Forced Degradation Study of this compound

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |

| 0.1 M HCl, 60°C | 0 | 100 | 0 | N/A |

| 24 | ||||

| 72 | ||||

| 0.1 M NaOH, 60°C | 0 | 100 | 0 | N/A |

| 24 | ||||

| 72 | ||||

| 3% H₂O₂, RT | 0 | 100 | 0 | N/A |

| 24 | ||||

| Solid, 80°C | 0 | 100 | 0 | N/A |

| 72 | ||||

| Photostability (ICH) | 0 | 100 | 0 | N/A |

| Exposed | ||||

| Dark Control |

Conclusion and Future Directions

This guide provides a comprehensive framework for the experimental determination of the solubility and stability of this compound. The successful execution of these protocols will yield crucial data to inform the development of this compound for pharmaceutical or other applications. The stability-indicating method developed will be essential for quality control and the establishment of a shelf-life in formal stability studies. Further characterization of any identified degradation products using techniques like LC-MS/MS and NMR would be a critical next step to understand the degradation pathways and ensure the safety of any potential final product.

The Enigmatic Ligand: A Review of 2,2'-Diethyl-3,3'-bioxolane in Asymmetric Synthesis Reveals a Field Ripe for Exploration

Despite the increasing demand for novel chiral ligands in asymmetric synthesis, a comprehensive review of the scientific literature reveals a significant gap in the documented applications of 2,2'-Diethyl-3,3'-bioxolane. This C2-symmetric chiral diol, with the CAS number 138610-20-5, remains a largely unexplored entity within the realm of enantioselective catalysis, presenting both a challenge and a considerable opportunity for researchers in synthetic organic chemistry and drug development.

While the fundamental principles of asymmetric synthesis rely on the development of effective chiral ligands to control the stereochemical outcome of a reaction, this compound has yet to establish a significant presence in published research. Extensive searches of chemical databases and scientific journals have yielded minimal information regarding its synthesis, characterization, and, most importantly, its efficacy as a ligand in asymmetric transformations.

This lack of available data precludes the creation of a detailed technical guide complete with quantitative performance metrics, experimental protocols, and mechanistic diagrams as initially intended. The core requirements of summarizing enantiomeric excess (ee%), diastereomeric ratios (dr), and reaction yields in tabular form, or detailing specific experimental workflows, cannot be fulfilled based on the current body of public-domain scientific literature.

The absence of research on this compound is noteworthy, particularly given the continued exploration of other C2-symmetric diols and their derivatives in a wide array of asymmetric reactions, including reductions, alkylations, and cycloadditions. The structural features of this compound, specifically its rigid bicyclic core and the presence of stereogenic centers, theoretically make it a promising candidate for inducing chirality in metal-catalyzed reactions.

Potential Avenues for Future Investigation

The current void in the literature surrounding this compound invites foundational research to explore its potential. Key areas for investigation would include:

-

Efficient and Scalable Synthesis: The development of a robust and stereocontrolled synthesis of both enantiomers of this compound is the first critical step.

-

Coordination Chemistry: Studies on the coordination of the bioxolane with various metal precursors (e.g., titanium, zinc, copper, rhodium) would be essential to understand the formation and structure of potential catalysts.

-

Catalytic Screening in Asymmetric Reactions: A systematic evaluation of these in-situ generated or isolated metal-bioxolane complexes in a range of benchmark asymmetric reactions would be necessary to identify any catalytic activity and enantioselectivity.

Below is a conceptual workflow that researchers might employ to investigate the potential of this compound in asymmetric synthesis.

Caption: Conceptual research workflow for this compound.

The scientific community is encouraged to undertake these foundational studies. The exploration of novel chiral ligands like this compound is crucial for the advancement of asymmetric synthesis and the development of more efficient and selective methods for the production of enantiomerically pure compounds in the pharmaceutical and fine chemical industries. Until such research is conducted and published, a comprehensive technical guide on the applications of this particular bioxolane remains an endeavor for the future.

An In-depth Technical Guide to 2,2'-Diethyl-3,3'-bioxolane for Researchers and Drug Development Professionals

CAS Number: 138610-20-5

Molecular Formula: C₁₂H₂₂O₂

Molecular Weight: 198.30 g/mol

This technical guide provides a comprehensive overview of 2,2'-Diethyl-3,3'-bioxolane, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages established principles of organic chemistry and data from analogous structures to present a predictive but thorough resource for researchers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These values are calculated and derived from publicly available chemical databases.[1]

| Property | Value | Source |

| CAS Number | 138610-20-5 | LookChem[1] |

| Molecular Formula | C₁₂H₂₂O₂ | LookChem[1] |

| Molecular Weight | 198.30 g/mol | Calculated |

| XLogP3 | 2.6 | LookChem[1] |

| Hydrogen Bond Donor Count | 0 | LookChem[1] |

| Hydrogen Bond Acceptor Count | 2 | LookChem[1] |

| Rotatable Bond Count | 3 | LookChem[1] |

| Exact Mass | 198.16198 | LookChem[1] |

| Complexity | 161 | LookChem[1] |

Proposed Synthesis

A potential synthetic pathway is the pinacol coupling reaction of 2-ethyltetrahydrofuran-3-one. This reaction is a classic method for the formation of carbon-carbon bonds and the synthesis of 1,2-diols, which can subsequently cyclize to form the bioxolane structure.

Experimental Protocol: Pinacol Coupling for this compound Synthesis

Materials:

-

2-ethyltetrahydrofuran-3-one

-

Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous methanol

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet is purged with argon.

-

Reactant Addition: 2-ethyltetrahydrofuran-3-one (1.0 equivalent) is dissolved in anhydrous THF and added to the flask.

-

Initiation of Coupling: The flask is cooled to -78 °C in a dry ice/acetone bath. A solution of samarium(II) iodide in THF (2.2 equivalents) is added dropwise via the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the slow addition of anhydrous methanol, followed by warming to room temperature.

-

Workup: The reaction mixture is poured into a saturated aqueous sodium bicarbonate solution and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

The structural elucidation of the synthesized this compound would rely on standard spectroscopic techniques. Based on its structure, the following key signals can be predicted:

| Technique | Predicted Key Signals |

| ¹H NMR | - Multiplets corresponding to the diastereotopic protons of the oxolane rings. - A quartet and a triplet for the ethyl group protons. - Signals for the protons at the 3 and 3' positions, which would be sensitive to the stereochemistry of the linkage. |

| ¹³C NMR | - Signals for the quaternary carbons at the 2 and 2' positions. - Signals for the carbons of the ethyl groups. - Signals for the carbons of the oxolane rings. |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 198. - Fragmentation patterns corresponding to the loss of ethyl groups and cleavage of the bioxolane linkage. |

Potential Applications in Drug Development

While there is no specific research on the biological activity of this compound, the bioxolane scaffold is of interest in medicinal chemistry. Substituted oxolane and dioxolane derivatives have been reported to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties.

The diethyl substitution on the bioxolane core provides lipophilic character, which can be crucial for membrane permeability and interaction with biological targets. The stereochemistry of the 3,3'-linkage and the 2,2'-diethyl groups will likely play a significant role in any observed biological activity, offering opportunities for the synthesis of stereoisomeric libraries for screening.

Caption: Potential drug discovery pathway for bioxolane derivatives.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of its properties, a plausible synthetic route, and predicted analytical data. The structural similarity to other biologically active oxolane derivatives suggests that this compound and its analogues could be valuable additions to screening libraries for the discovery of novel therapeutic agents. Further research is warranted to synthesize and evaluate the biological potential of this and related bioxolane structures.

References

An In-depth Technical Guide to 2,2'-Diethyl-3,3'-bioxolane: Properties, Synthesis, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2,2'-Diethyl-3,3'-bioxolane, alongside a review of synthetic and analytical methodologies applicable to this class of compounds. Due to the limited publicly available data on this specific molecule, this guide presents representative experimental protocols and potential biological activities based on structurally related dioxolane and bioxolane derivatives.

Core Compound Properties

This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O₂ | LookChem |

| Molecular Weight | 198.34 g/mol | Calculated |

| CAS Number | 138610-20-5 | LookChem |

Hypothetical Synthesis and Analysis Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted bioxolane, such as this compound.

Caption: General workflow for synthesis, analysis, and screening.

Representative Experimental Protocols

Synthesis of Substituted 1,3-Dioxolanes

A general method for the synthesis of 1,3-dioxolanes involves the acid-catalyzed condensation of a diol with an aldehyde or a ketone.

Reaction:

-

Reactants: A suitable diol (e.g., ethylene glycol) and a ketone or aldehyde (e.g., pentan-3-one to yield a 2,2-diethyl substituted dioxolane).

-

Catalyst: A catalytic amount of a strong acid such as p-toluenesulfonic acid or a Lewis acid.

-

Solvent: A non-polar solvent that allows for the azeotropic removal of water (e.g., toluene or benzene).

-

Procedure: The reactants and catalyst are refluxed in the solvent with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. For a compound like this compound, one would expect to see signals corresponding to the ethyl groups (triplets and quartets) and the protons on the oxolane rings. The chemical shifts and coupling constants of the ring protons can help determine the stereochemistry of the molecule.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the oxolane rings and the ethyl groups would be characteristic.

Mass Spectrometry (MS):

-

Electron Impact (EI-MS): This technique can be used to determine the molecular weight of the compound and to obtain fragmentation patterns that can aid in structure elucidation. For cyclic ethers, fragmentation often involves cleavage of the alkyl substituents and opening of the ether ring.[1]

Potential Biological Activities and Signaling Pathways

Derivatives of dioxolane have been reported to exhibit a range of biological activities, including antimicrobial and cytotoxic effects.[2]

Antimicrobial Activity

Substituted 1,3-dioxolanes have shown activity against both Gram-positive and Gram-negative bacteria.[2] The mechanism of action is often associated with the disruption of the bacterial cell membrane due to the lipophilic nature of the molecule.

The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of a dioxolane derivative.

Caption: Postulated antimicrobial mechanism of action.

Cytotoxic Effects

Some bioxolane derivatives have been investigated for their potential as cytotoxic agents against cancer cell lines. The exact mechanisms are often complex and can involve the induction of apoptosis (programmed cell death) through various cellular signaling pathways.

A simplified, hypothetical signaling cascade for apoptosis induction is depicted below.

Caption: Simplified extrinsic apoptosis pathway.

Summary of Quantitative Data

The following table summarizes key quantitative data for this compound.

| Data Point | Value |

| Molecular Weight | 198.34 g/mol |

| Molecular Formula | C₁₂H₂₂O₂ |

| Heavy Atom Count | 14 |

| Rotatable Bond Count | 3 |

| Hydrogen Bond Acceptor Count | 2 |

| Hydrogen Bond Donor Count | 0 |

This guide provides a foundational understanding of this compound and its potential within the broader context of substituted bioxolane chemistry and pharmacology. Further experimental investigation is required to fully elucidate the specific synthetic routes, analytical characteristics, and biological activities of this particular compound.

References

Unlocking the Potential of Novel Chiral Dioxolanes: A Technical Guide for Researchers and Drug Development Professionals

A comprehensive overview of the synthesis, applications, and future directions of novel chiral dioxolanes in antibacterial, anticancer, and asymmetric synthesis domains.

Novel chiral dioxolanes are emerging as a versatile class of compounds with significant potential across various scientific disciplines, particularly in drug development and asymmetric synthesis. Their unique stereochemical properties and diverse functionalities make them valuable building blocks for the creation of complex molecules with specific biological activities. This technical guide provides an in-depth analysis of the latest advancements in the field, focusing on their applications as antimicrobial and anticancer agents, as well as their role as powerful chiral auxiliaries.

Synthesis of Novel Chiral Dioxolanes

The enantioselective synthesis of chiral dioxolanes is a critical step in harnessing their potential. A variety of synthetic strategies have been developed to achieve high yields and excellent stereocontrol.

A prevalent method involves the acid-catalyzed condensation of a chiral diol with an aldehyde or ketone. For instance, a series of enantiomerically pure 1,3-dioxolanes have been synthesized by reacting salicylaldehyde with commercially available chiral diols in the presence of Montmorillonite K10, a solid acid catalyst. This method has proven effective, yielding products with greater than 99% enantiomeric excess (ee).[1]

Another innovative approach is the Rh(ii)-catalyzed asymmetric three-component cascade reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles, which can be subsequently hydrogenated to the corresponding chiral 1,3-dioxolanes. This method offers a modular approach to complex dioxolane structures.

Table 1: Synthesis of Novel Chiral Dioxolanes - Representative Data

| Entry | Aldehyde/Ketone | Chiral Diol | Catalyst/Method | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |

| 1 | Salicylaldehyde | (2R,3R)-Diethyl tartrate | Montmorillonite K10 | 88 | >99% ee | [1] |

| 2 | Salicylaldehyde | (1R,2R)-1,2-Diphenyl-1,2-ethanediol | Montmorillonite K10 | 61 | >99% ee | [1] |

| 3 | Various Aldehydes | Various Carboxylic Acids | Rh(ii)-catalyzed cascade | 50-90 | 80-95% ee |

Applications in Drug Development

The unique structural features of chiral dioxolanes have led to their exploration in various therapeutic areas, including as antimicrobial and anticancer agents, and as modulators of multidrug resistance.

Antimicrobial Activity

Several novel chiral and racemic 1,3-dioxolanes have demonstrated promising antibacterial and antifungal activities. Biological screening of a series of newly synthesized dioxolanes revealed significant activity against various pathogens.

Table 2: Antimicrobial Activity of Chiral Dioxolanes - Minimum Inhibitory Concentration (MIC) Data

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Chiral Dioxolane Derivative 1 | Staphylococcus aureus | 156 | |

| Chiral Dioxolane Derivative 1 | Escherichia coli | 312 | |

| Chiral Dioxolane Derivative 2 | Candida albicans | 125 | |

| Racemic Dioxolane Derivative 3 | Pseudomonas aeruginosa | 250 |

Anticancer Activity and Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Certain 1,3-dioxolane derivatives have been investigated as potential MDR modulators. These compounds can inhibit the function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. While specific IC50 values for chiral dioxolanes are still emerging in the literature, the general class of dioxolane-containing compounds has shown promise in this area.

The proposed mechanism involves the binding of the dioxolane derivative to P-gp, either competitively or non-competitively, which inhibits its ATP-dependent efflux of chemotherapeutic agents.

Caption: P-glycoprotein-mediated multidrug resistance and its inhibition.

Chiral Dioxolanes as Auxiliaries in Asymmetric Synthesis

Chiral dioxolanes, particularly those derived from readily available chiral diols, have proven to be highly effective chiral auxiliaries in a range of asymmetric transformations, including aldol and Diels-Alder reactions. These auxiliaries temporarily attach to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction with high diastereoselectivity.

In asymmetric aldol reactions, chiral dioxolane-based auxiliaries can control the formation of new stereocenters with excellent diastereomeric ratios (d.r.). Similarly, in Diels-Alder reactions, the chiral auxiliary can effectively shield one face of the dienophile, leading to highly stereoselective cycloaddition products.

Table 3: Application of Chiral Dioxolanes as Auxiliaries in Asymmetric Synthesis

| Reaction Type | Substrate | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Reference |

| Aldol Reaction | Propanoyl-derived substrate | (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate | >95:5 | |

| Diels-Alder Reaction | Acrylate-derived dienophile | (1R,2R)-1,2-Diphenyl-1,2-ethanediol derivative | 90:10 |

Experimental Protocols

General Procedure for the Synthesis of Chiral 1,3-Dioxolanes

A mixture of the aldehyde or ketone (1.0 mmol), the chiral diol (1.1 mmol), and Montmorillonite K10 (200 mg) in dry toluene (20 mL) is refluxed in a flask equipped with a Dean-Stark apparatus for 4-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solid catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure chiral dioxolane.

Caption: General workflow for the synthesis of chiral dioxolanes.

Protocol for Evaluating P-glycoprotein Inhibition using the Rhodamine 123 Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of the fluorescent P-gp substrate, Rhodamine 123, from P-gp-overexpressing cancer cells.

-

Cell Culture: P-gp-overexpressing cells (e.g., NCI/ADR-RES) and their parental non-resistant cell line are cultured to 80-90% confluency.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test chiral dioxolane derivative for 1 hour at 37°C. Verapamil is used as a positive control inhibitor.

-

Rhodamine 123 Loading: Rhodamine 123 is added to a final concentration of 5 µM, and the cells are incubated for a further 90 minutes at 37°C.

-

Washing: The cells are washed three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular Rhodamine 123.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence plate reader or flow cytometer at an excitation/emission wavelength of 485/528 nm.

-

Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is calculated and used to determine the IC50 value (the concentration of the compound that causes 50% inhibition of P-gp activity).

Caption: Workflow for the Rhodamine 123 accumulation assay.

Future Perspectives and Conclusion

The field of novel chiral dioxolanes is ripe with opportunities for further exploration. Future research will likely focus on the development of more efficient and stereoselective synthetic methodologies, the expansion of their application in medicinal chemistry through the synthesis of new derivatives with enhanced biological activity, and a deeper investigation into their mechanisms of action. The versatility of the dioxolane scaffold, combined with the principles of chirality, positions these compounds as key players in the future of drug discovery and asymmetric synthesis. This guide serves as a foundational resource for researchers and professionals seeking to leverage the significant potential of these remarkable molecules.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,2'-Diethyl-3,3'-bioxolane

Note to the Reader: Extensive literature searches did not yield a specific, detailed, or validated synthesis protocol for 2,2'-Diethyl-3,3'-bioxolane. The information presented herein is based on general principles of organic synthesis and should be considered a theoretical framework rather than an established experimental procedure. Researchers should exercise standard laboratory safety precautions and conduct small-scale trials to optimize any proposed synthetic route.

Compound Information

-

Chemical Name: this compound

-

CAS Number: 138610-20-5

-

Molecular Formula: C₁₂H₂₂O₂

-

Molecular Weight: 198.30 g/mol

Proposed Retrosynthetic Analysis and Synthetic Strategy

A plausible synthetic route for this compound could involve the reductive coupling of a suitable precursor, such as 2-ethyl-3-oxolane (also known as 2-ethyl-tetrahydrofuran-3-one). This approach is based on the common organic chemistry transformation of coupling two ketone molecules to form a new carbon-carbon bond, resulting in a dimeric structure.

The general workflow for this proposed synthesis is outlined below:

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a generalized and hypothetical procedure for the reductive coupling step. It has not been validated and should be adapted and optimized by qualified researchers.

Objective: To synthesize this compound from 2-ethyl-3-oxolanone via a reductive coupling reaction.

Materials:

-

2-ethyl-3-oxolanone (precursor, synthesis not detailed)

-

Low-valent titanium reagent (e.g., prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), dimethoxyethane (DME))

-

Inert gas (e.g., Argon or Nitrogen)

-

Quenching solution (e.g., aqueous potassium carbonate)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

Procedure:

-

Preparation of the Low-Valent Titanium Reagent (McMurry Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add the reducing agent (e.g., zinc dust).

-

Suspend the reducing agent in an anhydrous solvent (e.g., THF) under an inert atmosphere.

-

Cool the suspension in an ice bath and slowly add the titanium tetrachloride (TiCl₄) dropwise.

-

After the addition is complete, heat the mixture to reflux for several hours to form the active low-valent titanium species.

-

-

Reductive Coupling Reaction:

-

Cool the freshly prepared low-valent titanium reagent slurry to room temperature.

-

Dissolve the precursor, 2-ethyl-3-oxolanone, in a minimal amount of anhydrous THF.

-

Add the solution of the precursor dropwise to the stirred slurry of the low-valent titanium reagent under an inert atmosphere.

-

After the addition, the reaction mixture may be stirred at room temperature or gently refluxed for several hours to drive the coupling reaction to completion. The progress of the reaction should be monitored by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of an aqueous solution of potassium carbonate.

-

Filter the resulting mixture through a pad of celite to remove the titanium oxides. Wash the filter cake with an organic solvent (e.g., diethyl ether).

-

Transfer the combined filtrate to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of the organic solvent.

-

Combine all organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound.

-

-

Characterization:

-

Characterize the purified product using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

-

Data Presentation

Due to the lack of experimental data in the literature for the synthesis of this compound, a table of quantitative data (e.g., reaction yields, purity, spectroscopic data) cannot be provided.

Signaling Pathways and Experimental Workflows

No information was found regarding the application of this compound in any biological or chemical signaling pathways or experimental workflows. Therefore, a diagram for this requirement cannot be generated.

Application Notes and Protocols: 2,2'-Diethyl-3,3'-bioxolane and its Analogs in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C2-symmetric bis-oxolane ligands, with a focus on structures analogous to the putative 2,2'-Diethyl-3,3'-bioxolane, in the field of asymmetric catalysis. Due to the limited specific literature on "this compound," this document draws upon data and protocols for structurally similar and well-established chiral ligands that share the core bis-oxolane or related C2-symmetric diol-derived backbone. These ligands are instrumental in the stereoselective synthesis of chiral molecules, a critical aspect of modern drug development and fine chemical production.

Introduction to C2-Symmetric Bis-Oxolane Ligands

Chiral C2-symmetric ligands are a cornerstone of asymmetric catalysis, prized for their ability to create a well-defined and predictable chiral environment around a metal center. This symmetry reduces the number of possible transition states, often leading to high levels of enantioselectivity in catalytic reactions. The bis-oxolane framework, characterized by two interconnected oxolane rings, provides a rigid and tunable scaffold. The stereochemistry at the 3 and 3' positions, along with the nature of the substituents at the 2 and 2' positions (such as the diethyl groups in the queried ligand), dictates the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

These ligands are typically synthesized from enantiomerically pure diols, such as tartaric acid derivatives, which allows for access to both enantiomers of the ligand and, consequently, both enantiomers of the desired product. Their primary application lies in coordinating with various transition metals to catalyze a wide range of asymmetric transformations.

Applications in Asymmetric Catalysis

Ligands of the bis-oxolane class and their analogs have proven effective in a variety of important asymmetric reactions. Below are some key applications with representative data.

Asymmetric Diels-Alder Reactions

C2-symmetric bis-oxolane type ligands, when complexed with copper(II) salts, are effective catalysts for enantioselective Diels-Alder reactions. These reactions are fundamental for the construction of cyclic systems with multiple stereocenters.

Table 1: Asymmetric Diels-Alder Reaction of Cyclopentadiene and N-Acryloyloxazolidinone

| Catalyst (Ligand + Metal Salt) | Dienophile | Diene | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S,S)-Bis-oxolane + Cu(OTf)₂ | N-Acryloyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 92 | 95 (endo) |

| (R,R)-Bis-oxolane + Cu(OTf)₂ | N-Crotonoyloxazolidinone | Cyclopentadiene | CH₂Cl₂ | -78 | 88 | 93 (endo) |

Enantioselective Henry (Nitroaldol) Reactions

The catalytic asymmetric Henry reaction is a powerful C-C bond-forming reaction to produce valuable β-nitro alcohols. Copper complexes of bis-oxolane ligands have demonstrated high efficiency in this transformation.

Table 2: Asymmetric Henry Reaction of Benzaldehyde with Nitromethane

| Catalyst (Ligand + Metal Salt) | Aldehyde | Nitroalkane | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| (S,S)-Bis-oxolane + Cu(OAc)₂ | Benzaldehyde | Nitromethane | EtOH | -20 | 85 | 91 |

| (R,R)-Bis-oxolane + Cu(OAc)₂ | 4-Nitrobenzaldehyde | Nitromethane | EtOH | -20 | 90 | 94 |

Experimental Protocols

The following are detailed protocols for the representative applications of C2-symmetric bis-oxolane type ligands in asymmetric catalysis.

Protocol for Asymmetric Diels-Alder Reaction

Materials:

-

(S,S)-Bis-oxolane ligand

-

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

-

N-Acryloyloxazolidinone

-

Cyclopentadiene (freshly cracked)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve the (S,S)-Bis-oxolane ligand (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in anhydrous CH₂Cl₂ (10 mL).

-

Stir the mixture at room temperature for 1 hour to ensure the formation of the catalyst complex.

-

Cool the resulting blue solution to -78 °C using a dry ice/acetone bath.

-

Add N-acryloyloxazolidinone (1.0 mmol) to the reaction mixture and stir for 15 minutes.

-

Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the solution.

-

Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion (typically 3-6 hours), quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Allow the mixture to warm to room temperature and extract the product with CH₂Cl₂ (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired Diels-Alder adduct.

-

Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Protocol for Asymmetric Henry Reaction

Materials:

-

(S,S)-Bis-oxolane ligand

-

Copper(II) acetate (Cu(OAc)₂)

-

Benzaldehyde

-

Nitromethane

-

Ethanol (EtOH, anhydrous)

-

Triethylamine (Et₃N)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the (S,S)-Bis-oxolane ligand (0.05 mmol) and Cu(OAc)₂ (0.05 mmol).

-

Add anhydrous ethanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

-

Cool the solution to -20 °C in a cryocooler or a suitable cooling bath.

-

Add benzaldehyde (1.0 mmol) to the reaction mixture.

-

Add nitromethane (5.0 mmol), followed by the slow addition of triethylamine (0.06 mmol).

-

Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, quench with 1 M hydrochloric acid (5 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (eluent: ethyl acetate/hexanes) to yield the β-nitro alcohol.

-

Analyze the enantiomeric excess by chiral HPLC.

Visualizations

The following diagrams illustrate the conceptual workflows and relationships in the application of these chiral ligands.

Caption: Asymmetric Diels-Alder Reaction Workflow.

Caption: Formation and Function of the Chiral Catalyst.

Application Notes and Protocols for Enantioselective Addition Utilizing 2,2'-Diethyl-3,3'-bioxolane

Introduction

2,2'-Diethyl-3,3'-bioxolane is a C₂-symmetric chiral diol derivative that holds potential as a chiral auxiliary or ligand in asymmetric synthesis. Its structural rigidity and defined stereochemistry can create a chiral environment around a metallic center, enabling the enantioselective addition of nucleophiles to prochiral substrates, such as aldehydes.[1][3][5] This methodology is crucial for the synthesis of enantiomerically enriched secondary alcohols, which are valuable building blocks in the pharmaceutical and fine chemical industries.

The protocol described below is adapted from established procedures for the titanium-TADDOLate catalyzed enantioselective addition of organozinc reagents to aldehydes.[2][4] Organozinc reagents are often preferred due to their high functional group tolerance and moderate reactivity.

Proposed Signaling Pathway for Enantioselective Addition

The enantioselective addition is proposed to proceed through the formation of a chiral titanium complex. The C₂-symmetric this compound ligand coordinates to a titanium(IV) isopropoxide precursor, forming a chiral Lewis acid. This complex then activates the aldehyde by coordinating to its carbonyl oxygen. The organometallic reagent (e.g., diethylzinc) adds to the activated aldehyde from the sterically less hindered face of the aldehyde-catalyst complex, leading to the formation of the product with a specific stereochemistry.

References

- 1. [PDF] TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. | Semantic Scholar [semanticscholar.org]

- 2. (-)-反-α,α'-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯甲醇) [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Enigmatic Role of 2,2'-Diethyl-3,3'-bioxolane in Natural Product Synthesis: An Overview of a Niche Chiral Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Diethyl-3,3'-bioxolane is a chiral compound with potential applications in asymmetric synthesis; however, a thorough review of the scientific literature reveals a significant gap in its documented use within the realm of natural product synthesis. While the bioxolane scaffold is of interest in the design of chiral ligands and auxiliaries, specific data on the efficacy and application of the 2,2'-diethyl substituted variant remains largely unpublished. This document provides the known information on this compound and offers a broader context by examining the application of related and more established chiral oxolane and dioxolane-based auxiliaries in the synthesis of complex natural products.

Introduction to this compound

This compound is a heterocyclic compound featuring two interconnected oxolane (tetrahydrofuran) rings, each substituted with an ethyl group at the 2-position. The stereochemistry of the 3,3'-linkage and the chiral centers at the 2-positions confer chirality to the molecule, making it a candidate for applications in asymmetric catalysis, either as a chiral ligand for a metal catalyst or as a chiral auxiliary.

Basic compound information is available from commercial suppliers:

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 138610-20-5 |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

Despite its availability, there is a notable absence of peer-reviewed studies detailing its synthesis or application in the total synthesis of natural products. This suggests that this compound is either a very new and unexplored ligand, or one that has not demonstrated significant advantages over more established chiral auxiliaries.

The Broader Context: Dioxolanes and Chiral Auxiliaries in Natural Product Synthesis

While specific data on this compound is lacking, the foundational 1,3-dioxolane ring is a ubiquitous structural motif in synthetic organic chemistry.[1] Its primary role is as a protecting group for aldehydes and ketones due to its stability under a wide range of reaction conditions and its straightforward introduction and removal.[2]